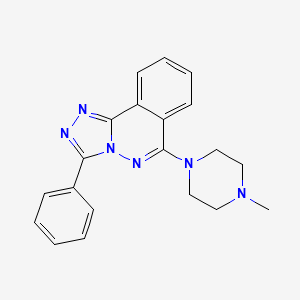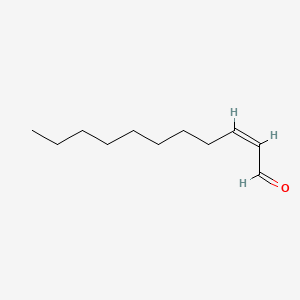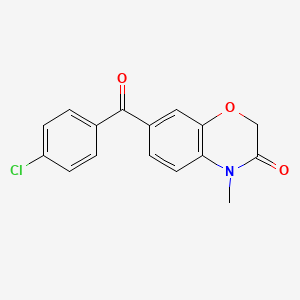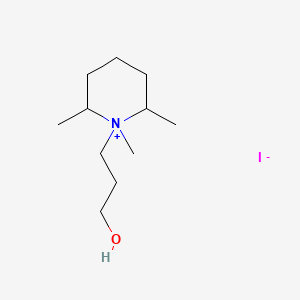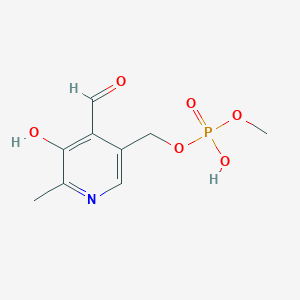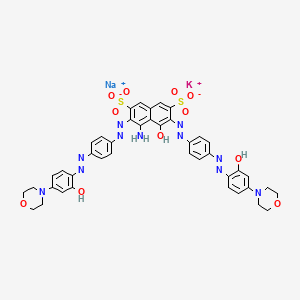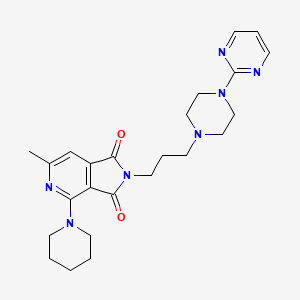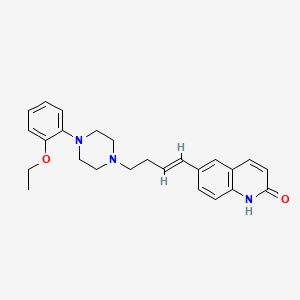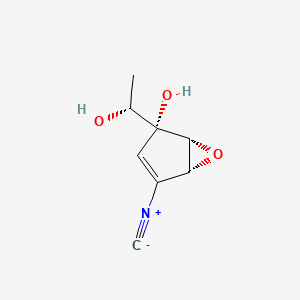
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves several steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-sulphophenylamine using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-4-naphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Chromate Complex Formation: Finally, the azo compound is reacted with chromate ions to form the desired chromate complex.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can also be reduced, affecting the azo group and the chromate complex.
Substitution: Substitution reactions can occur at the hydroxyl or sulphophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction can result in the cleavage of the azo bond.
Aplicaciones Científicas De Investigación
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress, enzyme inhibition, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-)
- Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))ferrate(3-)
Uniqueness
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is unique due to its specific chromate complex, which imparts distinct chemical and physical properties. Its stability, intense coloration, and reactivity make it valuable in various applications, distinguishing it from similar compounds.
Propiedades
Número CAS |
85896-34-0 |
|---|---|
Fórmula molecular |
C16H15CrN2O11S3+3 |
Peso molecular |
559.5 g/mol |
Nombre IUPAC |
chromium;hydron;3-hydroxy-4-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H12N2O11S3.Cr/c19-13-4-2-10(31(24,25)26)7-12(13)17-18-15-11-3-1-9(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);/p+3 |
Clave InChI |
XKORCVYQKVVSEW-UHFFFAOYSA-Q |
SMILES canónico |
[H+].[H+].[H+].C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


